5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Catalog No.
S13680561
CAS No.
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-in...

Product Name

5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

IUPAC Name

5-methoxyspiro[1,2-dihydroindole-3,1'-cyclopentane]

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-15-10-4-5-12-11(8-10)13(9-14-12)6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3

InChI Key

FYYKXAVJLCKYON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCC23CCCC3

5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a methoxy group at the 5' position and a dihydrospiro configuration that connects a cyclopentane ring to an indole moiety. The structural formula can be represented as C13H15NC_{13}H_{15}N with a molecular weight of approximately 199.27 g/mol. The spirocyclic arrangement contributes to its potential biological activity and chemical reactivity, making it an interesting subject for research in medicinal chemistry.

The chemical behavior of 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] can be explored through various reactions typical of indole derivatives. Potential reactions include:

  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution, which may lead to functionalization at different positions on the indole structure.
  • Cyclization Reactions: The spirocyclic structure may facilitate cyclization reactions under specific conditions, potentially leading to the formation of more complex polycyclic compounds.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or altered pharmacokinetics.

Research has indicated that compounds with indole structures often possess significant biological activities, including:

  • Anticancer Properties: Indole derivatives have been studied for their potential as anticancer agents, targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Some studies suggest that compounds similar to 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] exhibit antimicrobial effects against a range of pathogens.
  • Neuroprotective Effects: Certain indole derivatives are known to provide neuroprotection, potentially benefiting conditions like neurodegenerative diseases.

The specific biological activities of 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] require further investigation to fully elucidate its pharmacological potential.

The synthesis of 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] can be approached through several methods:

  • Cyclization of Indole Derivatives: Starting from commercially available indoles, cyclization with cyclopentanone or related compounds under acidic or basic conditions can yield the desired spiro compound.
  • Methylation Reactions: The introduction of the methoxy group can be achieved through methylation of an appropriate precursor using reagents such as methyl iodide in the presence of a base.
  • One-Pot Synthesis: Advanced synthetic strategies may involve one-pot reactions combining several steps to streamline the production of this compound while minimizing purification steps.

These methods highlight the versatility in synthesizing complex organic molecules in medicinal chemistry.

5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] holds promise in various applications:

  • Drug Development: Its unique structure may serve as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Biological Probes: The compound could be utilized as a probe in biochemical assays to study indole-related biological pathways.
  • Material Science: Due to its unique structural properties, it may find applications in creating novel materials with specific electronic or optical properties.

Understanding the interactions of 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] with biological targets is essential for assessing its therapeutic potential. Interaction studies could involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes related to its proposed biological activities.
  • Molecular Docking Studies: Computational approaches can predict how this compound interacts at the molecular level with various biological macromolecules.
  • In Vivo Studies: Animal models may be used to observe pharmacokinetics and dynamics, providing insights into how the compound behaves within a living organism.

Several compounds share structural characteristics with 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. Here are some notable examples along with their unique features:

Compound NameStructure TypeUnique Features
IndoleSimple aromatic ringBasic structure for many bioactive compounds
5-MethoxyindoleIndole derivativeExhibits significant neuroprotective properties
Spiro[indoline]SpirocyclicKnown for its anticancer activity
3-HydroxymethylindoleHydroxylated indoleDisplays antimicrobial properties

These comparisons illustrate how variations in functional groups and structural arrangements lead to distinct biological activities and applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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